molecular formula C17H20BN3O2 B13031462 (2,6-Bis(2,5-dimethyl-1H-pyrrol-1-YL)pyridin-4-YL)boronic acid

(2,6-Bis(2,5-dimethyl-1H-pyrrol-1-YL)pyridin-4-YL)boronic acid

Cat. No.: B13031462
M. Wt: 309.2 g/mol
InChI Key: SCSHNPZIBSAVCC-UHFFFAOYSA-N
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Description

(2,6-Bis(2,5-dimethyl-1H-pyrrol-1-YL)pyridin-4-YL)boronic acid is a boronic acid derivative that features a pyridine ring substituted with two pyrrole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Bis(2,5-dimethyl-1H-pyrrol-1-YL)pyridin-4-YL)boronic acid typically involves the reaction of 2,6-dibromopyridine with 2,5-dimethylpyrrole under palladium-catalyzed conditions to form the bis-pyrrole derivative. This intermediate is then subjected to borylation using a boronic acid reagent such as bis(pinacolato)diboron in the presence of a suitable catalyst like palladium acetate and a base such as potassium carbonate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,6-Bis(2,5-dimethyl-1H-pyrrol-1-YL)pyridin-4-YL)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions yield biaryl compounds, while oxidation reactions produce pyrrole oxides .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    (2,5-Dimethyl-1H-pyrrol-1-yl)boronic acid: A simpler boronic acid derivative with one pyrrole ring.

    (2,6-Dimethylpyridine-4-yl)boronic acid: A boronic acid derivative with a pyridine ring and methyl substituents.

    (2,5-Dimethyl-1H-pyrrol-1-yl)benzene: A compound with a pyrrole ring attached to a benzene ring.

Uniqueness

The presence of the boronic acid group further adds to its versatility in chemical synthesis and biological applications .

Properties

Molecular Formula

C17H20BN3O2

Molecular Weight

309.2 g/mol

IUPAC Name

[2,6-bis(2,5-dimethylpyrrol-1-yl)pyridin-4-yl]boronic acid

InChI

InChI=1S/C17H20BN3O2/c1-11-5-6-12(2)20(11)16-9-15(18(22)23)10-17(19-16)21-13(3)7-8-14(21)4/h5-10,22-23H,1-4H3

InChI Key

SCSHNPZIBSAVCC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC(=C1)N2C(=CC=C2C)C)N3C(=CC=C3C)C)(O)O

Origin of Product

United States

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